N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide
Description
Properties
CAS No. |
2189498-10-8 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C12H17N3O2/c1-3-12(16)13-11-7-10(14-15(11)2)9-5-4-6-17-8-9/h3,7,9H,1,4-6,8H2,2H3,(H,13,16) |
InChI Key |
NBNFSTFJISZGDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCOC2)NC(=O)C=C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with β-diketones or equivalent precursors. For N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide, the synthesis begins with 1-methylhydrazine and a β-diketone containing the oxan-3-yl moiety.
Procedure :
-
Reactants : 1-Methylhydrazine (1.2 equiv) and ethyl 3-(oxan-3-yl)-3-oxopropanoate (1.0 equiv) are combined in ethanol under reflux.
-
Conditions : The reaction is catalyzed by acetic acid (10 mol%) and maintained at 80°C for 6–8 hours.
-
Product : 1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-ol is isolated via vacuum filtration (yield: 78–85%).
Key Considerations :
-
Regioselectivity : The reaction favors the 3,5-substituted pyrazole isomer due to steric and electronic effects of the oxan-3-yl group.
-
Purification : Crude product is recrystallized from ethanol/water (3:1) to achieve >95% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Dichloromethane | Dichloromethane |
| Temperature | 25°C | 0–5°C | 0–5°C |
| Yield | 58% | 72% | 72% |
| Purity | 89% | 95% | 95% |
Analysis :
Catalytic Enhancements
The use of 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) accelerates acylation, reducing reaction time to 1 hour with a yield increase to 78%.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC Analysis :
-
Column : C18 (4.6 × 250 mm, 5 µm)
-
Mobile Phase : Acetonitrile/water (60:40)
-
Retention Time : 8.2 minutes
Industrial-Scale Considerations
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring or the oxan-3-yl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed significant cytotoxicity against breast cancer cells, suggesting that this compound may also possess similar properties.
Case Study:
A research article published in Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their evaluation against cancer cell lines. The study found that modifications to the pyrazole structure could enhance potency, indicating a promising avenue for the development of new anticancer agents.
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. This compound may serve as a lead compound for developing anti-inflammatory drugs. Compounds with similar scaffolds have been shown to inhibit the production of pro-inflammatory cytokines.
Research Findings:
A study published in Journal of Medicinal Chemistry reported that specific pyrazole derivatives significantly reduced inflammation in animal models, supporting the hypothesis that this compound could exhibit similar effects.
Agricultural Applications
1. Pesticidal Activity
The unique structure of this compound suggests potential use as a pesticide or herbicide. Research into related compounds has shown effective insecticidal and fungicidal activities.
Data Table: Pesticidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Pest/Fungus | Efficacy (%) | Reference |
|---|---|---|---|
| Pyrazole A | Aphids | 85 | |
| Pyrazole B | Fungal Pathogen | 90 | |
| N-[1-methyl... | TBD | TBD | TBD |
This table highlights the potential for developing effective agricultural chemicals based on the structural characteristics of this compound.
Mechanism of Action
The mechanism of action of N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Structural Analogues of Pyrazole Derivatives
The pyrazole scaffold is widely utilized in medicinal chemistry due to its versatility. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Pyrazole-Based Compounds
Key Observations:
Substituent Effects :
- Oxan-3-yl vs. Trifluoromethyl : The oxan-3-yl group in the target compound likely enhances solubility due to its oxygen-containing heterocycle, whereas trifluoromethyl groups (e.g., in Neq0554 and Compound 27c) increase lipophilicity and metabolic stability .
- Prop-2-enamide : Shared with zongertinib, this group enables covalent interactions with nucleophilic residues (e.g., cysteine thiols), a mechanism critical for sustained target engagement .
Biological Activity: Neq0554 inhibits cathepsin L, a protease involved in cancer progression, via reversible covalent binding . Compound 27c demonstrates potent MGAT2 inhibition, highlighting the sulfonamide group’s role in enhancing potency and selectivity .
Synthesis and Purification :
- Analogs like Neq0554 and compounds 30–33 () are synthesized via palladium-catalyzed cross-coupling reactions, followed by HPLC purification . The target compound likely employs similar protocols.
Functional Group Impact on Drug-Likeness
- Prop-2-enamide (Acrylamide) : This group’s electrophilicity facilitates covalent bond formation with target proteins, improving residence time and efficacy. However, it may increase off-target reactivity risks .
- Sulfonamide (Compound 27c) : Enhances hydrogen-bonding capacity and metabolic stability, contributing to its oral bioavailability and CYP3A4 inhibition mitigation .
- Formamido-propanamide (Neq0554) : Balances hydrophilicity and reactivity, enabling reversible inhibition of cysteine proteases .
ADME-Tox and Selectivity
- Lipophilicity : Trifluoromethyl-substituted analogs (e.g., Compound 27c) exhibit higher logP values, favoring membrane permeability but requiring optimization to avoid hepatotoxicity .
- CYP3A4 Interactions : Structural modifications in Compound 27c reduced time-dependent CYP3A4 inhibition, a critical advancement for clinical safety .
- Selectivity : The oxan-3-yl group in the target compound may reduce off-target effects compared to bulkier substituents (e.g., tert-butyl in ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting a pyrazole precursor (e.g., 1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-amine) with acryloyl chloride in anhydrous dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃). Stirring at room temperature for 12–24 hours yields the product, which is purified via column chromatography .
- Key Considerations :
- Use inert atmosphere to prevent oxidation of the acrylamide group.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
Q. How can X-ray crystallography be optimized for structural elucidation of this compound?
- Methodological Answer : Employ SHELXL for refinement, particularly for resolving disorder in the oxan-3-yl group. Key steps:
- Collect high-resolution data (d ≤ 0.8 Å) to resolve torsional ambiguities.
- Apply TWIN and HKLF 5 commands in SHELXL for handling twinned crystals .
- Data Table :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <5% (ideal) |
| Twinning fraction | 0.35–0.45 |
Q. Which spectroscopic techniques are critical for characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Identify pyrazole protons (δ 6.2–7.8 ppm) and acrylamide carbonyl (δ 165–170 ppm).
- IR : Confirm acrylamide C=O stretch (~1650 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
Advanced Research Questions
Q. How does the acrylamide group influence reactivity in cross-coupling reactions?
- Methodological Answer : The α,β-unsaturated carbonyl moiety participates in Michael additions or Diels-Alder reactions. For example:
- React with thiophene derivatives (e.g., ) under Pd catalysis to form bioconjugates.
- Monitor regioselectivity via HPLC-MS, as steric hindrance from the oxan-3-yl group may favor β-addition .
- Data Contradiction Analysis :
- Contradiction : Conflicting reports on reaction yields (40–85%) under similar conditions.
- Resolution : Trace moisture in DMF reduces catalyst efficiency; use molecular sieves for anhydrous conditions .
Q. What strategies validate biological activity and structure-activity relationships (SAR)?
- Methodological Answer :
- In vitro assays : Test against kinase targets (e.g., EGFR) using fluorescence polarization.
- SAR Analysis : Compare with analogs (e.g., ) by substituting the oxan-3-yl group with cyclohexyl or trifluoromethyl to assess hydrophobic interactions.
- Data Table :
| Analog | IC₅₀ (EGFR) | LogP |
|---|---|---|
| Parent compound | 12 nM | 2.1 |
| Cyclohexyl-substituted | 8 nM | 2.8 |
| Trifluoromethyl-substituted | 25 nM | 1.9 |
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with PubChem 3D conformers () to simulate interactions with ATP-binding pockets.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the acrylamide carbonyl and Lys721 in EGFR .
- Key Insight : The oxan-3-yl group’s conformational flexibility may reduce binding entropy, requiring longer simulation times for convergence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
